molecular formula C25H27N5O3 B2903286 3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845630-37-7

3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2903286
CAS RN: 845630-37-7
M. Wt: 445.523
InChI Key: VTAZGVDMOFXXOQ-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. The exact structure of “3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” would require more specific information .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Mechanism of Action

The mechanism of action of pyrimidines often involves inhibiting certain enzymes or pathways. For instance, some pyrimidines have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

Pyrimidines and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on developing novel pyrimidines with higher selectivity as anticancer agents .

properties

IUPAC Name

3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-4-33-20-12-10-19(11-13-20)28-14-17(2)15-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-18-8-6-5-7-9-18/h5-13,17H,4,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAZGVDMOFXXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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